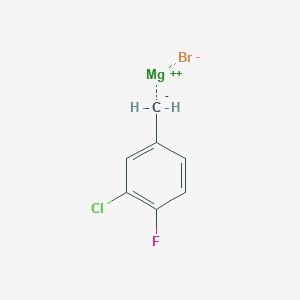

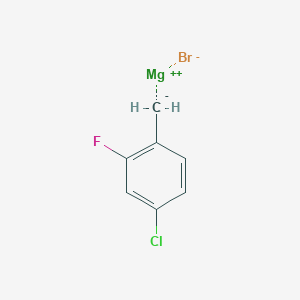

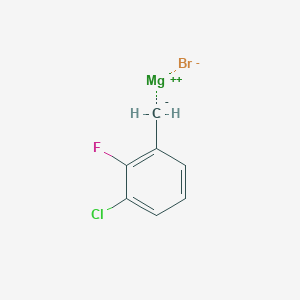

3-氯-2-氟苄基溴化镁,0.25M in 2-MeTHF

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

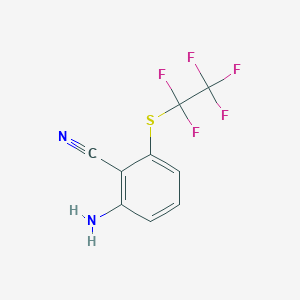

The synthesis of 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, involves the use of magnesium, bromine, and the benzyl fluorine and chlorine groups. The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular formula of 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, is C7H5BrClFMg . The structure includes magnesium, bromine, and the benzyl fluorine and chlorine groups.Chemical Reactions Analysis

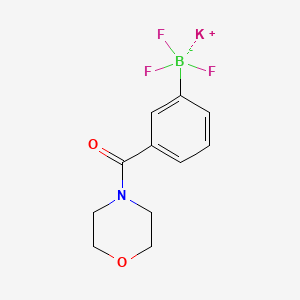

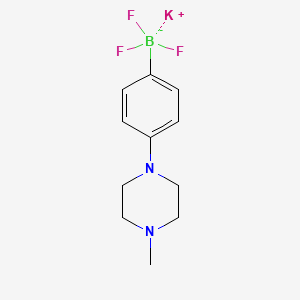

As an organometallic compound, 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, can act as a nucleophile and form carbon-carbon bonds. This makes it a valuable reagent in various organic chemistry reactions.科学研究应用

在高级合成技术中的作用

3-氯-2-氟苄基溴化镁之类的有机卤化物在有机合成中至关重要,提供了形成碳-碳和碳-杂原子键的途径。这些化合物经常用于格氏反应,这是一种通过亲核加成到羰基形成键的基石方法。此类试剂对于合成药物、农用化学品和材料科学前体至关重要。

在核磁共振光谱学研究中的重要性

使用固态核磁共振光谱法研究四极卤素突出了卤代化合物在理解分子结构和动力学方面的重要性。该领域的研究提供了有关氯和溴在各种化学环境中的各向同性化学位移和四极耦合常数的详细见解。此信息对于新材料的设计和复杂分子结构的解释至关重要 (Bryce & Sward, 2006).

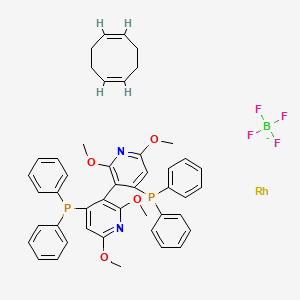

在催化中的应用

卤代化合物,特别是涉及氯氟化铝和溴氟化铝的化合物,以其出色的路易斯酸性而闻名。此特性使其在包括聚合和有机合成在内的各种化学反应中作为催化剂非常有效。此类化合物的合成、结构和催化应用是活跃的研究领域,有助于更有效和选择性的化学过程 (Krahl & Kemnitz, 2006).

环境和健康影响研究

对溴化和氯化合物的环境和健康影响的研究提供了有关化学品使用安全性和法规方面的关键信息。例如,对多溴二苯并对二恶英和二苯并呋喃的研究告知了这些化合物的毒理学特征以及它们对人类健康和生态系统的影响。此类研究对于开发更安全的化学品和监管目的至关重要 (Mennear & Lee, 1994; Birnbaum et al., 2003).

作用机制

Target of Action

As an organometallic compound, it is often used as a reagent in organic synthesis . It can react with various organic compounds, making it a versatile tool in the synthesis of complex molecules.

Mode of Action

The mode of action of 3-Chloro-2-fluorobenzylmagnesium bromide involves its reactivity as a Grignard reagent . Grignard reagents are powerful nucleophiles that can attack electrophilic carbon atoms in many organic compounds. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of chemical structures.

Biochemical Pathways

The specific biochemical pathways affected by 3-Chloro-2-fluorobenzylmagnesium bromide would depend on the particular reactions it is used in. As a reagent, it can participate in a wide range of reactions, each with its own set of affected biochemical pathways .

Result of Action

The result of the action of 3-Chloro-2-fluorobenzylmagnesium bromide is the formation of new organic compounds through its reactivity as a Grignard reagent . The specific outcomes would depend on the reactants and conditions of the reaction.

安全和危害

The safety data sheet for 3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF, advises against its use in food, drug, pesticide or biocidal product use . In case of eye contact, it is recommended to rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

属性

IUPAC Name |

magnesium;1-chloro-2-fluoro-3-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF.BrH.Mg/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTPZDOHRCPQCX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=CC=C1)Cl)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301242416 |

Source

|

| Record name | Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF | |

CAS RN |

1268684-42-9 |

Source

|

| Record name | Bromo[(3-chloro-2-fluorophenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301242416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。